

Spectroscopic Profile of 2-Furancarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Furancarboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Furancarboxylic acid** (also known as 2-furoic acid), a key intermediate in the synthesis of various pharmaceuticals and other valuable chemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Molecular Structure

Chemical Formula: $C_5H_4O_3$ Molecular Weight: 112.08 g/mol CAS Number: 88-14-2

2-Furancarboxylic acid is a heterocyclic organic compound consisting of a furan ring substituted with a carboxylic acid group at the 2-position.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Furancarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.90	dd	1.64, 0.76	H5
7.22	dd	3.48, 0.76	H3
6.64	dd	3.44, 1.72	H4
12.36	s	-	-COOH

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
159.81	C=O
147.44	C5
145.38	C2
118.16	C3
112.52	C4

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[2]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Furancarboxylic acid** exhibits characteristic absorption bands corresponding to its functional groups.[3]

Wavenumber (cm ⁻¹)	Bond Vibration	Description
2800-3500	O-H stretch	Very broad, characteristic of a carboxylic acid dimer
1710	C=O stretch	Strong, sharp peak
1583, 1427	C=C stretch	Aromatic furan ring vibrations
1126	C-O stretch	Furan ring ether linkage

Mass Spectrometry (MS)

The mass spectrum of **2-Furancarboxylic acid** provides information about its molecular weight and fragmentation pattern.^[4]

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
112	100	[M] ⁺ (Molecular Ion)
95	~60	[M-OH] ⁺
67	~30	[M-COOH] ⁺
39	~50	Furan ring fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **2-Furancarboxylic acid**.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 5-25 mg of **2-Furancarboxylic acid** is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).^[5]

- The solution is transferred to a clean, dry 5 mm NMR tube.
- The sample is vortexed to ensure homogeneity.

Instrumentation and Data Acquisition:

- A 400 MHz (for ^1H) or 100 MHz (for ^{13}C) NMR spectrometer is used for analysis.
- The sample is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled spectrum is acquired.
- The chemical shifts are referenced to the residual solvent peak of DMSO- d_6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- A small amount of **2-Furancarboxylic acid** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction and Ionization:

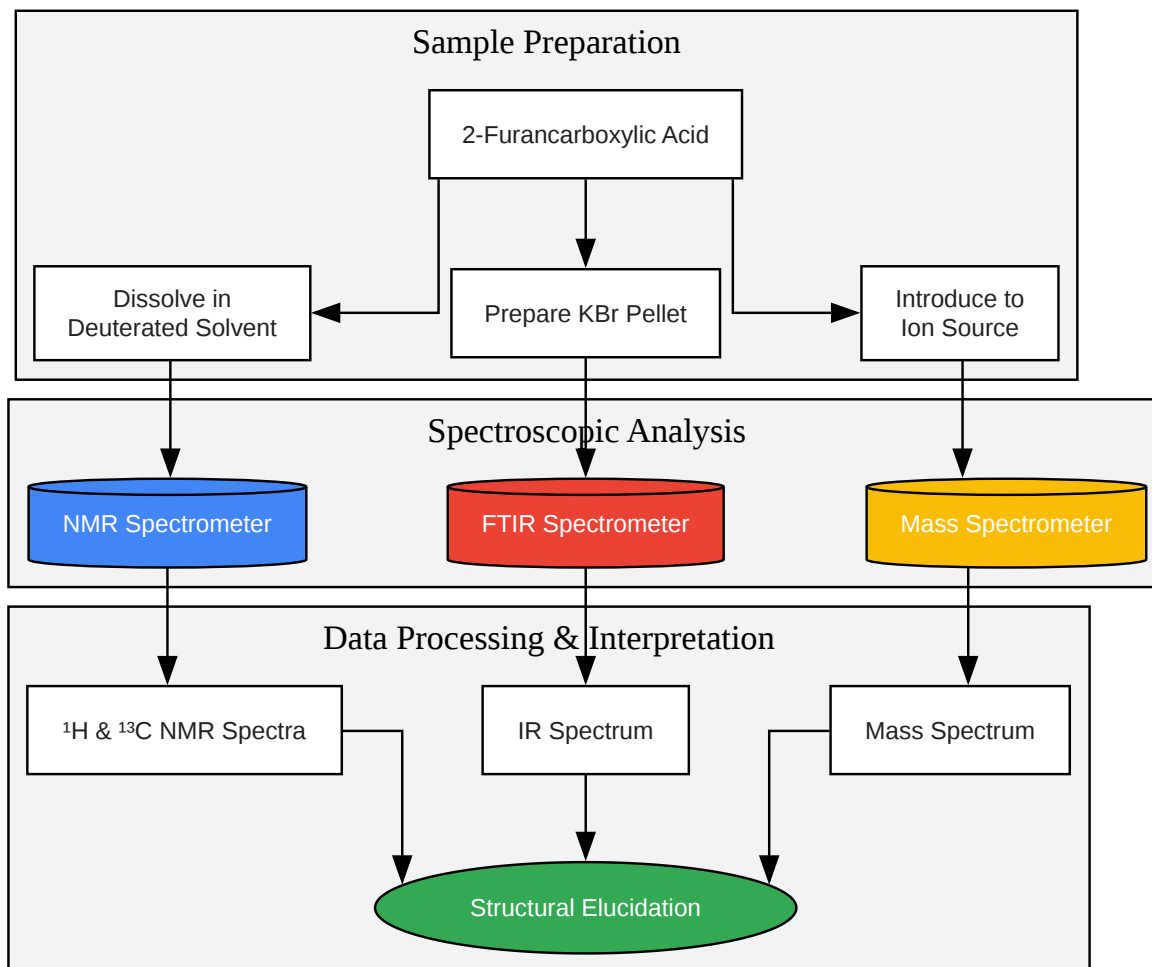
- A small amount of **2-Furancarboxylic acid** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis and Detection:

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- The detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically operated in full scan mode, scanning a mass range of m/z 50 to 550.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Furancarboxylic acid**.



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Caption: General workflow for spectroscopic analysis.

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